2-(4-Methoxyanilino)cyclohexanone
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Overview
Description
2-(4-Methoxyanilino)cyclohexanone is an organic compound with the molecular formula C13H17NO2 It is a derivative of cyclohexanone, where the hydrogen atom at the 2-position is replaced by a 4-methoxyanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyanilino)cyclohexanone typically involves the reaction of cyclohexanone with 4-methoxyaniline under specific conditions. One common method includes the use of a catalyst and a solvent to facilitate the reaction. For instance, the reaction can be carried out in the presence of an acid catalyst and an organic solvent such as ethanol or methanol. The reaction mixture is usually heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions is crucial in industrial production to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyanilino)cyclohexanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(4-Methoxyanilino)cyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyanilino)cyclohexanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-1-cyclohexanone
- 4-(Trimethylsilyl)cyclohexanone
- 2-(4-Methoxybenzoyl)cyclohexanone
Uniqueness
2-(4-Methoxyanilino)cyclohexanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
27904-56-9 |
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Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
2-(4-methoxyanilino)cyclohexan-1-one |
InChI |
InChI=1S/C13H17NO2/c1-16-11-8-6-10(7-9-11)14-12-4-2-3-5-13(12)15/h6-9,12,14H,2-5H2,1H3 |
InChI Key |
LTZCUDNVQLDYPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CCCCC2=O |
Origin of Product |
United States |
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